(2R)-2-azanyl-3-phenylpropanoic acid (2R)-2-azanyl-3-phenylpropanoic acid Phenylalanine is an aromatic nonpolar amino acid. Phenylalanine, tyrosine and tryptophan are three amino acids which can absorb ultraviolet radiation above 250nm. Degradation of phenylalanine results in the formation of acetoacetate and fumarate. Isotope labeled amino acids are required for the production of isotopically labeled proteins.

Brand Name: Vulcanchem
CAS No.: 878339-23-2
VCID: VC3010920
InChI: InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1
SMILES: C1=CC=C(C=C1)CC(C(=O)O)N
Molecular Formula: C9H11NO2
Molecular Weight: 175.117 g/mol

(2R)-2-azanyl-3-phenylpropanoic acid

CAS No.: 878339-23-2

Cat. No.: VC3010920

Molecular Formula: C9H11NO2

Molecular Weight: 175.117 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-azanyl-3-phenylpropanoic acid - 878339-23-2

Specification

CAS No. 878339-23-2
Molecular Formula C9H11NO2
Molecular Weight 175.117 g/mol
IUPAC Name (2S)-2-(15N)azanyl-3-((1,2,3,4,5,6-13C6)cyclohexatrienyl)(1,2,3-13C3)propanoic acid
Standard InChI InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1
Standard InChI Key COLNVLDHVKWLRT-CMLFETTRSA-N
Isomeric SMILES [13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)[13CH2][13C@@H]([13C](=O)O)[15NH2]
SMILES C1=CC=C(C=C1)CC(C(=O)O)N
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)O)N

Introduction

Chemical Structure and Properties

Molecular Structure and Stereochemistry

(2R)-2-azanyl-3-phenylpropanoic acid has a chiral center at the alpha carbon (C-2), with the R configuration distinguishing it from its S-configured counterpart. This stereochemistry is crucial for its biological activity and interactions with enzymes and receptors.

The molecular structure consists of:

  • A phenyl group (C6H5-)

  • A propanoic acid backbone (-CH2-CH-COOH)

  • An amino group (-NH2) at the alpha position

Physical and Chemical Properties

(2R)-2-azanyl-3-phenylpropanoic acid exhibits several notable physicochemical properties that influence its behavior in biological systems and laboratory settings:

PropertyValueSource
Molecular FormulaC9H11NO2
Average Molecular Weight165.192 g/mol
Monoisotopic Mass165.078979
CAS Registry Number673-06-3
Physical StateCrystalline solid
Optical RotationDextrorotatory (+)
IUPAC Name(2R)-2-amino-3-phenylpropanoic acid
Alternative NamesD-(+)-Phenylalanine, D-Phenylalanine

Like other amino acids, it exhibits amphoteric behavior due to the presence of both carboxylic acid and amino functional groups. At physiological pH, it predominantly exists as a zwitterion, with the amino group protonated (-NH3+) and the carboxyl group deprotonated (-COO-).

Biochemical Significance

Characteristic(2R)-2-Azanyl-3-Phenylpropanoic AcidL-Phenylalanine
ConfigurationR at alpha carbonS at alpha carbon
Natural OccurrenceRare in natureCommon in proteins
MetabolismSlower enzymatic processingRapid metabolism
Biological RoleNot used in protein synthesisEssential amino acid in protein synthesis
Enzymatic SpecificitySubstrate for D-amino acid oxidaseProcessed by L-amino acid enzymes
Incorporation into ProteinsGenerally not incorporatedMajor protein component

Metabolic Pathways

The metabolism of (2R)-2-azanyl-3-phenylpropanoic acid differs significantly from that of its L-enantiomer. While L-phenylalanine undergoes conversion to tyrosine via phenylalanine hydroxylase, D-phenylalanine is primarily metabolized by D-amino acid oxidase, albeit at a slower rate. This difference in metabolic processing contributes to its distinct pharmacological profile and longer half-life in biological systems.

The metabolic pathway typically involves:

  • Oxidative deamination by D-amino acid oxidase

  • Formation of phenylpyruvic acid

  • Further conversion to phenylacetic acid or other metabolites

Synthesis and Production Methods

Laboratory Synthesis Approaches

Several methods exist for the laboratory synthesis of (2R)-2-azanyl-3-phenylpropanoic acid:

  • Resolution of racemic mixtures:

    • Chemical resolution using chiral resolving agents

    • Enzymatic resolution using stereoselective enzymes

  • Stereoselective synthesis:

    • Asymmetric hydrogenation of dehydrophenylalanine derivatives

    • Stereoselective alkylation using chiral auxiliaries

    • Enzymatic approaches using D-selective transaminases

  • Transformation from L-phenylalanine:

    • Chemical inversion of stereochemistry

    • Enzymatic racemization followed by selective crystallization

Industrial Production

Industrial-scale production typically relies on cost-effective methods that can deliver high purity and yield:

  • Fermentation processes using engineered microorganisms

  • Large-scale resolution of racemic mixtures

  • Chromatographic separation using specialized chiral stationary phases

  • Crystallization techniques that exploit differences in solubility of diastereomeric salts

Analytical Detection Methods

Chromatographic Techniques

Various chromatographic methods are employed for the detection, quantification, and characterization of (2R)-2-azanyl-3-phenylpropanoic acid:

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-phase HPLC with UV detection

    • Chiral HPLC for enantiomeric purity assessment

    • LC-MS for enhanced sensitivity and structural confirmation

  • Gas Chromatography (GC):

    • Requires derivatization to enhance volatility

    • Often coupled with mass spectrometry (GC-MS)

    • Particularly useful for enantiomeric analysis using chiral columns

  • Capillary Electrophoresis:

    • High-resolution separation of enantiomers

    • Various detection methods including UV, fluorescence, and MS

Spectroscopic Methods

Spectroscopic techniques provide valuable structural information and are essential for identification and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H and 13C NMR for structural confirmation

    • Advanced techniques for stereochemical analysis

  • Mass Spectrometry:

    • Molecular weight determination

    • Fragmentation pattern analysis

    • High-resolution MS for molecular formula confirmation

  • Optical Methods:

    • Polarimetry for measuring optical rotation

    • Circular dichroism for stereochemical characterization

Research Applications

Pharmaceutical Applications

(2R)-2-azanyl-3-phenylpropanoic acid has attracted interest in pharmaceutical research due to several potential therapeutic properties:

  • Pain Management:

    • Potential inhibition of enkephalinase, an enzyme that degrades endorphins

    • Possible role in enhancing natural pain-relieving mechanisms

  • Neurological Applications:

    • Investigation in various neurological conditions

    • Potential neuroprotective effects

    • Possible modulation of neurotransmitter systems

  • Peptide-Based Therapeutics:

    • Incorporation into peptides to enhance stability against enzymatic degradation

    • Development of peptidomimetics with improved pharmacokinetic properties

Research Tool Applications

As a research tool, (2R)-2-azanyl-3-phenylpropanoic acid serves important functions in various scientific domains:

  • Stereochemical Studies:

    • Model compound for investigating stereoselective enzymatic reactions

    • Reference standard for chiral analytical methods

  • Structure-Activity Relationship Studies:

    • Investigation of the impact of stereochemistry on biological activity

    • Design of modified amino acids with enhanced properties

  • Metabolic Investigations:

    • Tracing the metabolic fate of D-amino acids in biological systems

    • Studying stereoselective transport mechanisms

Current Research and Future Directions

Recent Research Findings

Recent scientific investigations involving (2R)-2-azanyl-3-phenylpropanoic acid have focused on:

  • Refined understanding of its pharmacokinetic properties

  • Exploration of potential applications in chronic pain management

  • Investigation of its interactions with various receptor systems

  • Development of improved synthetic methods for its preparation

Future Research Opportunities

Several promising areas for future research include:

  • Detailed mechanistic studies of its biological effects

  • Development of targeted drug delivery systems

  • Investigation of potential synergistic effects with other therapeutic agents

  • Exploration of its role in gut-brain axis communication

  • Applications in peptide engineering and peptidomimetic drug design

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